Cas no 2171613-33-3 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid)

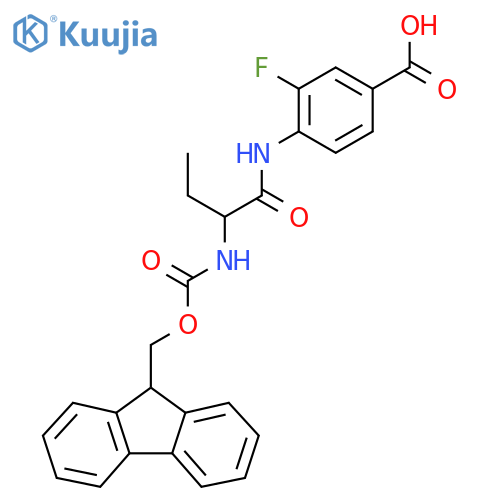

2171613-33-3 structure

商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid

- 2171613-33-3

- EN300-1516324

- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid

-

- インチ: 1S/C26H23FN2O5/c1-2-22(24(30)28-23-12-11-15(25(31)32)13-21(23)27)29-26(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,22H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: LZZOGEYGYBBDFO-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=O)O)C=CC=1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 462.15910000g/mol

- どういたいしつりょう: 462.15910000g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 727

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1516324-10.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1516324-0.05g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1516324-0.25g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1516324-0.1g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1516324-1000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 1000mg |

$628.0 | 2023-09-27 | ||

| Enamine | EN300-1516324-10000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 10000mg |

$2701.0 | 2023-09-27 | ||

| Enamine | EN300-1516324-250mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 250mg |

$579.0 | 2023-09-27 | ||

| Enamine | EN300-1516324-500mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 500mg |

$603.0 | 2023-09-27 | ||

| Enamine | EN300-1516324-1.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1516324-5000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |

2171613-33-3 | 5000mg |

$1821.0 | 2023-09-27 |

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2171613-33-3 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬